molecular formula C8H12O3 B8254276 [(2R)-oxolan-2-yl]methyl prop-2-enoate

[(2R)-oxolan-2-yl]methyl prop-2-enoate

Cat. No.: B8254276
M. Wt: 156.18 g/mol
InChI Key: YNXCGLKMOXLBOD-SSDOTTSWSA-N
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Description

Product Overview [(2R)-oxolan-2-yl]methyl prop-2-enoate is a high-purity, chiral methacrylate ester monomer designed for advanced research and development applications. This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which influences its reactivity and the properties of resulting polymers. It is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Applications and Research Value This compound serves as a specialized building block in polymer science. Its primary value lies in its dual functional groups: the acrylate group allows for free-radical polymerization, while the chiral tetrahydrofuran ring can impart specific steric and chemical properties to polymers. Researchers utilize it to synthesize functional polymers and coatings with tailored characteristics. A closely related structural analogue, Oxolan-2-ylmethyl 2-methylprop-2-enoate (THFMA), is commercially used as a rubber and plastic additive, a crosslinking agent, and a modifier for coatings . The chiral (R)-enantiomer may be of particular interest for developing polymers with specific optical activities or for use in chiral stationary phases for chromatography. Specifications and Data Please note that the following physical data is for the closely related analogue, Oxolan-2-ylmethyl 2-methylprop-2-enoate (CAS 2455-24-5), and is provided for general reference . - Appearance: Colorless transparent liquid - Density: 1.044 g/mL at 25 °C - Boiling Point: 52 °C at 0.4 mm Hg - Flash Point: 195 °F (approx. 90.6 °C) - Refractivity: n20/D 1.458 Quality Standard While specific purity for the (R)-enantiomer is not listed, the related THFMA compound is typically supplied with a purity of ≥98.5% (GC), an acid value of ≤0.02%, and moisture content of ≤0.05% .

Properties

IUPAC Name

[(2R)-oxolan-2-yl]methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXCGLKMOXLBOD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)OC[C@H]1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification with Acrylic Acid

The most straightforward approach involves direct esterification of (2R)-tetrahydrofurfuryl alcohol with acrylic acid. This method employs acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) under reflux conditions. For example, a mixture of (2R)-tetrahydrofurfuryl alcohol (1.0 equiv), acrylic acid (1.2 equiv), and TsOH (5 mol%) in toluene undergoes reflux with a Dean-Stark trap to remove water . The reaction typically achieves 70–85% yield after 6–8 hours, with the stereochemical integrity of the (2R)-configuration preserved .

Critical parameters include:

  • Temperature : 110–120°C to drive equilibrium toward ester formation.

  • Solvent : Toluene or xylene for azeotropic water removal.

  • Inhibitors : Hydroquinone (0.1 wt%) to prevent acrylic acid polymerization .

This method is scalable but requires careful control of reaction conditions to avoid racemization or side reactions.

Acylation Using Acryloyl Chloride

Acylation with acryloyl chloride offers higher efficiency and milder conditions. The protocol involves reacting (2R)-tetrahydrofurfuryl alcohol with acryloyl chloride (1.1 equiv) in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl. For instance, a dichloromethane (DCM) solution of the alcohol and TEA (1.5 equiv) is cooled to 0°C, followed by dropwise addition of acryloyl chloride. The reaction proceeds at room temperature for 2–3 hours, yielding >90% product .

Advantages :

  • Rapid reaction kinetics (2–4 hours).

  • Minimal racemization due to low temperatures.

  • Compatibility with acid-sensitive substrates.

Limitations :

  • Requires strict anhydrous conditions.

  • Acryloyl chloride’s high reactivity necessitates careful handling.

Enzymatic Synthesis

Enzymatic methods provide stereoselective advantages, particularly for maintaining the (2R)-configuration. Lipases such as Candida antarctica Lipase B (CAL-B) catalyze the transesterification of vinyl acrylate with (2R)-tetrahydrofurfuryl alcohol in organic solvents. A representative procedure uses CAL-B immobilized on acrylic resin, vinyl acrylate (1.5 equiv), and the alcohol in tert-butyl methyl ether (MTBE) at 40°C . Conversions of 80–95% are achieved within 24 hours, with enantiomeric excess (ee) >98% .

Key Considerations :

  • Solvent : Non-polar solvents (e.g., MTBE, hexane) enhance enzyme activity.

  • Temperature : 35–45°C optimizes reaction rate and enzyme stability.

  • Byproduct Removal : Vinyl alcohol byproduct tautomerizes to acetaldehyde, minimizing reverse reactions.

This method is ideal for high-purity applications but may face scalability challenges.

Transesterification Approaches

Transesterification from methyl acrylate or ethyl acrylate offers a solvent-free route. For example, (2R)-tetrahydrofurfuryl alcohol (1.0 equiv) and methyl acrylate (2.0 equiv) are heated with sodium methoxide (NaOMe, 1 mol%) at 80°C for 5 hours. Methanol is distilled off to shift equilibrium, yielding 75–85% product .

Optimization Factors :

  • Catalyst : Alkali metal alkoxides (e.g., NaOMe, KOtBu) or titanium tetrabutoxide (Ti(OtBu)₄).

  • Excess Acrylate : Drives reaction completion by removing low-boiling alcohol byproducts.

Chiral Resolution of Tetrahydrofurfuryl Alcohol

The (2R)-tetrahydrofurfuryl alcohol precursor can be obtained via kinetic resolution or asymmetric synthesis. One patent describes the enzymatic resolution of racemic tetrahydrofurfuryl alcohol using Lipolase 100L (a Thermomyces lanuginosus lipase) in vinyl acetate, achieving 48% yield and >99% ee for the (2R)-enantiomer . Alternatively, asymmetric hydrogenation of furfuryl alcohol derivatives using Rhodium catalysts with chiral phosphine ligands (e.g., BINAP) affords the (2R)-alcohol in 90–95% ee .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors are employed for acylation reactions to mitigate exothermic risks. A representative setup uses a tubular reactor with acryloyl chloride and (2R)-alcohol feeds, TEA scavenging, and in-line purification via wiped-film evaporation . Key metrics include:

ParameterValue
Throughput50–100 kg/hr
Purity>99.5%
Catalyst Lifetime500–700 hours

Chemical Reactions Analysis

Types of Reactions

[(2R)-oxolan-2-yl]methyl prop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-oxolan-2-ylmethanol and acrylic acid.

    Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with nucleophiles, such as hydrogen halides or water.

    Polymerization: The compound can undergo radical polymerization to form polythis compound, which has applications in materials science.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or water in the presence of a catalyst.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Major Products

    Hydrolysis: (2R)-oxolan-2-ylmethanol and acrylic acid.

    Addition Reactions: Haloalkanes or alcohols, depending on the nucleophile.

    Polymerization: Polythis compound.

Scientific Research Applications

[(2R)-oxolan-2-yl]methyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.

    Industry: Utilized in the production of specialty polymers and coatings with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of [(2R)-oxolan-2-yl]methyl prop-2-enoate depends on its application. In polymerization reactions, the compound undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. The molecular targets and pathways involved in its biological applications are still under investigation, but its biocompatibility and ability to form stable polymers make it a promising candidate for drug delivery and medical applications.

Comparison with Similar Compounds

Substituent Variations in Acrylate Esters

Acrylate esters are widely used in polymer chemistry and pharmaceuticals. The substituent on the ester group significantly alters their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Predicted) Notable Applications
[(2R)-Oxolan-2-yl]methyl prop-2-enoate C₈H₁₂O₃ 156.18 (2R)-Oxolan-2-ylmethyl ~0.5 Potential monomer, prodrug design
Methyl acrylate (UN 1919) C₄H₆O₂ 86.06 Methyl 0.8 Plastics, adhesives
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate C₁₃H₁₄F₁₁NO₅S 511.31 Fluorinated alkyl sulfonamide 4.7 Hydrophobic coatings
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₇F₃O₇ 450.40 Aromatic trifluoromethyl chromene 4.7 Pharmaceutical intermediates

Key Observations :

  • Fluorinated derivatives (e.g., CAS 68227-99-6) exhibit high LogP values, indicating extreme hydrophobicity, which is absent in the target compound .
  • Aromatic substituents (e.g., in CAS 637749-14-5) increase molecular weight and complexity, often linked to biological activity .

Stereochemical Considerations

The (2R) configuration in the oxolane ring distinguishes the compound from racemic or other stereoisomeric forms. For example:

  • Cedazuridine (CAS 163686-93-9) and Decitabine (CAS 2353-33-5) are nucleoside analogs with (2R,4R,5R)-oxolane rings, where stereochemistry is critical for enzyme binding and therapeutic efficacy .
  • rac-N-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl methanesulfonamide (Category D8, ) highlights the importance of stereochemistry in sulfonamide derivatives, affecting pharmacokinetics.

This suggests that the (2R)-configuration in this compound may enhance specificity in applications like chiral catalysis or targeted drug delivery.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(2R)-oxolan-2-yl]methyl prop-2-enoate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective esterification of (2R)-oxolan-2-yl methanol with prop-2-enoic acid derivatives. A common approach employs Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for alcohol activation, ensuring retention of configuration at the oxolane ring . For purification, flash chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is effective. Confirmation of enantiopurity requires chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 95:5) or polarimetry.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, stereochemistry, and intermolecular interactions . Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) should be mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). ORTEP-3 can visualize thermal ellipsoids and validate the R-factor (<5% for high confidence) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data (GHS classification not available), standard precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Sealed containers in dry, ventilated areas away from ignition sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring influence the polymerization kinetics of this compound?

  • Methodological Answer : The (2R)-configuration enhances steric hindrance, slowing radical polymerization rates compared to (2S)-isomers. Kinetic studies using DSC or NMR-monitored reactions (e.g., with AIBN initiator at 60°C) show a 15–20% decrease in propagation rate constants (kp) . Computational modeling (e.g., DFT with Gaussian 16) can predict transition-state energies, correlating with experimental Arrhenius parameters .

Q. What computational tools are effective for predicting the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Hybrid QM/MM simulations (e.g., CP2K software) model hydrolysis mechanisms, revealing ester cleavage via nucleophilic attack by water. Solvent-accessible surface area (SASA) calculations in Desmond MD Suite identify hydrophobic shielding of the oxolane ring, which delays degradation at pH 7.4 . Experimental validation uses LC-MS to quantify degradation products after 24-hour incubation in PBS .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : Thiol-ene "click" chemistry enables conjugation with thiolated ligands (e.g., folate or peptides). Reaction conditions: UV light (365 nm) with DMPA photoinitiator in DMSO, yielding >90% coupling efficiency . In vitro assays (e.g., fluorescence microscopy with HeLa cells) confirm receptor-mediated uptake. For controlled release, copolymerization with PEG diacrylate adjusts hydrogel swelling ratios .

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